Kpc-2-IN-1

Description

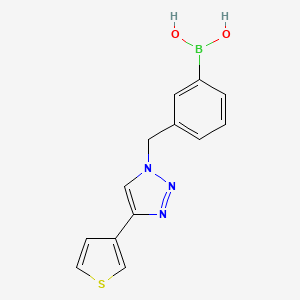

Structure

2D Structure

Properties

Molecular Formula |

C13H12BN3O2S |

|---|---|

Molecular Weight |

285.1 g/mol |

IUPAC Name |

[3-[(4-thiophen-3-yltriazol-1-yl)methyl]phenyl]boronic acid |

InChI |

InChI=1S/C13H12BN3O2S/c18-14(19)12-3-1-2-10(6-12)7-17-8-13(15-16-17)11-4-5-20-9-11/h1-6,8-9,18-19H,7H2 |

InChI Key |

BPZNDAHQRPIUAE-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=CC=C1)CN2C=C(N=N2)C3=CSC=C3)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

KPC-2-IN-1 Boronic Acid Inhibitor: A Technical Guide for Drug Development Professionals

An In-depth Examination of a Potent β-Lactamase Inhibitor

The emergence of carbapenem-resistant Enterobacteriaceae, largely driven by the production of Klebsiella pneumoniae carbapenemase (KPC), presents a significant threat to global public health.[1][2][3][4] KPC enzymes, particularly KPC-2, are class A β-lactamases capable of hydrolyzing a broad spectrum of β-lactam antibiotics, including the "last-resort" carbapenems.[1][2][4][5][6][7] This has rendered many conventional antibiotic therapies ineffective, necessitating the development of novel β-lactamase inhibitors to restore the efficacy of existing drugs.[2][4][8] KPC-2-IN-1, a potent boronic acid-based inhibitor, has emerged as a promising candidate in this endeavor.[9] This technical guide provides a comprehensive overview of this compound, including its biochemical properties, mechanism of action, and relevant experimental data and protocols to inform researchers, scientists, and drug development professionals.

Core Properties and Efficacy

This compound is a boronic acid derivative that demonstrates potent inhibitory activity against the KPC-2 β-lactamase.[9] Its efficacy is highlighted by a low inhibition constant (Ki), indicating a high affinity for the KPC-2 enzyme.[9]

Quantitative Inhibitory Data

The inhibitory potential of this compound and other relevant boronic acid inhibitors against KPC-2 is summarized in the table below.

| Compound | Type | Target Enzyme | Ki (μM) | IC50 (μM) | Reference |

| This compound | Boronic acid derivative | KPC-2 | 0.032 | - | [9] |

| S02030 | Boronic acid transition state analog | KPC-2 | - | 0.080 ± 0.002 | [10] |

| 3-Nitrophenyl boronic acid (3-NPBA) | Boronic acid compound | KPC-2 | 1.0 ± 0.1 (Km) | - | [5][11] |

| Penem 1 | Methylidene penem | KPC-2 | 0.06 ± 0.01 (Km) | - | [6] |

| Penem 2 | Methylidene penem | KPC-2 | 0.006 ± 0.001 (Km) | - | [6] |

Mechanism of Action: Covalent Inhibition

Boronic acid inhibitors, including this compound, act as transition state analogs.[1][10] The boron atom forms a reversible covalent bond with the catalytic serine residue (Ser70) in the active site of the KPC-2 enzyme.[5][10][11][12] This interaction mimics the tetrahedral intermediate formed during the hydrolysis of β-lactam antibiotics, effectively blocking the enzyme's catalytic activity.[8][13] One of the boronic acid oxygens occupies the oxyanion hole, a critical feature for stabilizing the transition state.[1][5][10][11][12]

References

- 1. Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases: Structure-Activity Relationships as a Guide to Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural and Biochemical Characterization of the Interaction between KPC-2β-Lactamase and β-Lactamase Inhibitor Protein, BLIP - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and SAR Analysis of Phenylboronic Acid-Based Inhibitors for Sensitizing KPC-2-Producing Klebsiella pneumoniae to β-Lactam Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. journals.asm.org [journals.asm.org]

- 6. Inhibitor Resistance in the KPC-2 β-Lactamase, a Preeminent Property of This Class A β-Lactamase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. KPC-2 β-lactamase enables carbapenem antibiotic resistance through fast deacylation of the covalent intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In silico identification and experimental validation of hits active against KPC-2 β-lactamase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Crystal Structures of KPC-2 and SHV-1 β-Lactamases in Complex with the Boronic Acid Transition State Analog S02030 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Crystal structures of KPC-2 β-lactamase in complex with 3-nitrophenyl boronic acid and the penam sulfone PSR-3-226. | Sigma-Aldrich [sigmaaldrich.com]

- 12. journals.asm.org [journals.asm.org]

- 13. researchgate.net [researchgate.net]

The Core of Resistance: A Technical Guide to the Structure-Activity Relationship of KPC-2 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The emergence and global spread of carbapenem-resistant Enterobacteriaceae (CRE) expressing Klebsiella pneumoniae carbapenemase-2 (KPC-2) represents a critical threat to public health. KPC-2, a class A β-lactamase, possesses the ability to hydrolyze a broad spectrum of β-lactam antibiotics, including the carbapenems, which are often considered the last line of defense against multidrug-resistant bacterial infections.[1][2][3] This has spurred intensive research into the development of effective KPC-2 inhibitors to restore the efficacy of existing β-lactam antibiotics.

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of KPC-2 inhibitors, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutics to combat this formidable resistance mechanism.

Understanding the Target: The KPC-2 Active Site

The KPC-2 enzyme features a spacious active site cleft that accommodates the bulky structures of carbapenems.[4][5] Key residues within this active site play crucial roles in substrate binding and catalysis, and thus serve as primary targets for inhibitor design. These include the catalytic Ser70, which forms a covalent acyl-enzyme intermediate with the β-lactam ring, and other conserved residues such as Lys73, Ser130, Asn132, Glu166, Asn170, and Arg220 that are involved in substrate recognition, positioning, and hydrolysis.[2][5][6][7] Structural analyses of KPC-2 in complex with various inhibitors have provided invaluable insights into the specific interactions that govern inhibitor potency and spectrum.[1][6][8][9]

Key Classes of KPC-2 Inhibitors and their Structure-Activity Relationships

A diverse range of chemical scaffolds have been explored for KPC-2 inhibition. The following sections summarize the SAR for prominent inhibitor classes, with quantitative data presented for comparative analysis.

Boronic Acid Derivatives

Boronic acids are transition-state analog inhibitors that form a reversible covalent bond with the catalytic Ser70 residue.[1][10] Their efficacy is significantly influenced by the nature of the substituent on the boron atom and the aromatic ring.

Table 1: Structure-Activity Relationship of Boronic Acid Inhibitors against KPC-2

| Compound | R Group | Ki (nM) | Key Interactions |

| 3-Nitrophenyl boronic acid (3-NPBA) | 3-Nitrophenyl | 1000 ± 100 | The boronic acid hydroxyls occupy the oxyanion hole and deacylation water pocket. The aromatic ring has an edge-to-face interaction with Trp105.[9] |

| S02030 | Thiophene-carboxamido-triazole | - | Forms a covalent bond with Ser70. The boronic acid oxygens are in the oxyanion hole. The amide moiety makes conserved interactions across the active site.[1] |

Diazabicyclooctanes (DBOs)

Avibactam is a clinically approved non-β-lactam β-lactamase inhibitor from the DBO class. It forms a reversible covalent acyl-enzyme intermediate with a slow deacylation rate.[11][12]

Table 2: Activity of Avibactam in Combination with β-Lactams against KPC-2 Producing Strains

| β-Lactam | Inhibitor | Organism | MIC (μg/mL) without Inhibitor | MIC (μg/mL) with Inhibitor |

| Ceftazidime | Avibactam | K. pneumoniae (KPC-2) | >256 | 2-8 |

| Ampicillin | Avibactam | E. coli DH10B (KPC-2) | >1024 | 2-8 |

Note: MIC values can vary depending on the specific bacterial strain and testing conditions.

Penam Sulfones

Penam sulfones are mechanism-based inhibitors that can form stable, deacylation-resistant intermediates.[8][9]

Table 3: Kinetic Parameters of Penam Sulfone Inhibitors against KPC-2

| Compound | Km (μM) | kinact (s-1) | Key Features |

| PSR-3-226 | 3.8 ± 0.4 | 0.034 ± 0.003 | Forms a stable trans-enamine intermediate with Ser70. The carboxyl group interacts with Asn132, Asn170, and Glu166.[9] |

| Penem 1 | 0.06 ± 0.01 | - | Dihydropyrazolo[1,5-c][10][13]thiazole R1 side chain.[4] |

| Penem 2 | 0.006 ± 0.001 | - | Dihydropyrazolo[5,1-c][1][13]thiazine R1 side chain.[4] |

Experimental Protocols

The characterization of KPC-2 inhibitors involves a series of biochemical and microbiological assays to determine their potency, mechanism of action, and efficacy in bacterial cultures.

KPC-2 Enzyme Kinetics Assay

Objective: To determine the kinetic parameters of inhibition (e.g., Ki, IC50, kinact).

Methodology:

-

Enzyme and Substrate Preparation: Recombinant KPC-2 is purified. A chromogenic β-lactam substrate, such as nitrocefin, is used.

-

Assay Conditions: The assay is typically performed in a phosphate buffer (pH 7.0) at a constant temperature.

-

Measurement: The rate of nitrocefin hydrolysis is monitored by measuring the change in absorbance at a specific wavelength (e.g., 486 nm) over time using a spectrophotometer.

-

Inhibition Studies:

-

IC50 Determination: The initial velocity of the reaction is measured in the presence of varying concentrations of the inhibitor. The IC50 value is the concentration of inhibitor that reduces the enzyme activity by 50%.

-

Ki Determination: For competitive inhibitors, the Ki is determined by measuring the reaction rates at different substrate and inhibitor concentrations and fitting the data to the Michaelis-Menten equation for competitive inhibition.

-

Mechanism-Based Inactivation: To determine the partition ratio (kcat/kinact) and inactivation rate constant (kinact), the enzyme is incubated with the inhibitor for various time points, and the residual enzyme activity is measured.[14]

-

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of an antibiotic, alone or in combination with an inhibitor, that prevents visible growth of a bacterium.

Methodology:

-

Bacterial Strain: A clinical or laboratory strain of bacteria expressing KPC-2 is used.

-

Inoculum Preparation: The bacterial culture is grown to a specific optical density and then diluted to a standardized concentration.

-

Assay Setup: The assay is performed in a 96-well microtiter plate. Serial dilutions of the antibiotic and the antibiotic-inhibitor combination are prepared in a suitable growth medium (e.g., Mueller-Hinton broth).

-

Inoculation and Incubation: The bacterial inoculum is added to each well, and the plate is incubated at 37°C for 16-20 hours.

-

Reading the Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Visualizing the Core Concepts

To further elucidate the complex relationships in KPC-2 inhibition, the following diagrams provide a visual representation of key pathways and workflows.

References

- 1. Crystal Structures of KPC-2 and SHV-1 β-Lactamases in Complex with the Boronic Acid Transition State Analog S02030 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal structure of KPC-2: insights into carbapenemase activity in Class A β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of Action of Carbapenem Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitor Resistance in the KPC-2 β-Lactamase, a Preeminent Property of This Class A β-Lactamase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. KPC-2 β-lactamase enables carbapenem antibiotic resistance through fast deacylation of the covalent intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Influence of substrates and inhibitors on the structure of Klebsiella pneumoniae carbapenemase-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural and Biochemical Characterization of the Interaction between KPC-2β-Lactamase and β-Lactamase Inhibitor Protein, BLIP - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Crystal Structures of KPC-2 β-Lactamase in Complex with 3-Nitrophenyl Boronic Acid and the Penam Sulfone PSR-3-226 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cbr.ubc.ca [cbr.ubc.ca]

- 11. journals.asm.org [journals.asm.org]

- 12. journals.asm.org [journals.asm.org]

- 13. Development of an effective meropenem/KPC-2 inhibitor combination to combat infections caused by carbapenem-resistant Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

An In-depth Technical Guide to the Target Binding of Kpc-2-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of carbapenem-resistant Enterobacteriaceae (CRE) poses a significant threat to global public health. A primary mechanism of resistance is the production of carbapenemases, such as the Klebsiella pneumoniae carbapenemase (KPC). KPC-2, a class A β-lactamase, is a particularly problematic enzyme due to its broad substrate profile, which includes the "last-resort" carbapenem antibiotics.[1] The development of potent inhibitors of KPC-2 is a critical strategy to restore the efficacy of existing β-lactam antibiotics.

This technical guide focuses on Kpc-2-IN-1, a potent inhibitor of the KPC-2 enzyme. This compound, a triazole-substituted phenylboronic acid derivative, has been identified as a promising lead compound for the development of new therapeutics to combat carbapenem-resistant infections.[2] This document provides a comprehensive overview of the target binding site of this compound, including quantitative binding data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Target Binding Site and Mechanism of Action

This compound targets the active site of the KPC-2 β-lactamase. The KPC-2 active site is located at the interface of its two domains and features a catalytic serine residue (Ser70) that is crucial for its hydrolytic activity.[3] The binding of this compound to this active site prevents the enzyme from hydrolyzing β-lactam antibiotics, thereby restoring their antibacterial activity.

The active site of KPC-2 is a well-characterized pocket. Key residues involved in substrate and inhibitor binding include Ser70, Ser130, Lys234, Thr235, and Thr237.[4] The crystal structure of KPC-2 has been resolved, providing detailed insights into its three-dimensional architecture and the specific interactions that govern ligand binding.[4]

This compound is a boronic acid-based inhibitor. Boronic acids are known to form a reversible covalent bond with the catalytic serine residue in the active site of serine proteases and β-lactamases. This interaction mimics the tetrahedral transition state of the natural substrate, leading to potent inhibition.

Quantitative Data

The inhibitory activity of this compound and a related compound (identified as 6c in the primary literature) against KPC-2 has been quantitatively assessed. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity, with a lower Ki value indicating a more potent inhibitor.

| Compound | Ki (μM) |

| This compound (2e) | 0.032 |

| Compound 6c | 0.038 |

| Table 1: Inhibitory activity of this compound and a related compound against KPC-2 β-lactamase.[2] |

Experimental Protocols

The following are detailed methodologies for key experiments involved in the characterization of this compound and its interaction with the KPC-2 enzyme. These protocols are based on established methods in the field.

KPC-2 Enzyme Expression and Purification

Recombinant KPC-2 β-lactamase is expressed in Escherichia coli and purified to homogeneity for use in inhibition assays.

-

Expression: The gene encoding KPC-2 is cloned into an expression vector (e.g., pET series) and transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). The cells are grown in a rich medium (e.g., Luria-Bertani broth) supplemented with an appropriate antibiotic for plasmid maintenance. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) when the cell culture reaches a specific optical density (e.g., OD600 of 0.6-0.8). The culture is then incubated for several hours at a reduced temperature (e.g., 18-25 °C) to enhance the yield of soluble protein.

-

Purification: Cells are harvested by centrifugation and resuspended in a lysis buffer. Cell lysis is achieved by sonication or high-pressure homogenization. The crude lysate is clarified by centrifugation to remove cell debris. The supernatant containing the soluble KPC-2 enzyme is then subjected to a series of chromatographic steps to achieve high purity. A common purification scheme involves affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography to remove any remaining impurities and aggregates. The purity of the final protein is assessed by SDS-PAGE.

KPC-2 Inhibition Assay

The inhibitory activity of compounds like this compound is determined using a spectrophotometric assay that monitors the hydrolysis of a chromogenic β-lactam substrate, such as nitrocefin or CENTA.

-

Principle: In the absence of an inhibitor, KPC-2 hydrolyzes the β-lactam ring of the chromogenic substrate, leading to a color change that can be monitored by measuring the absorbance at a specific wavelength (e.g., 486 nm for nitrocefin). The presence of an inhibitor will slow down or prevent this hydrolysis, resulting in a reduced rate of color change.

-

Procedure:

-

The assay is performed in a suitable buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0).

-

A fixed concentration of purified KPC-2 enzyme is pre-incubated with varying concentrations of the inhibitor (this compound) for a defined period to allow for binding equilibrium to be reached.

-

The enzymatic reaction is initiated by the addition of the chromogenic substrate (e.g., 100 µM nitrocefin).

-

The change in absorbance is monitored over time using a spectrophotometer.

-

The initial reaction velocities are calculated from the linear portion of the absorbance versus time plots.

-

The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

-

The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the mechanism of inhibition and the Michaelis constant (Km) of the substrate are known.

-

Determination of Minimum Inhibitory Concentration (MIC)

To assess the ability of this compound to potentiate the activity of existing antibiotics against KPC-2-producing bacteria, a minimum inhibitory concentration (MIC) assay is performed.

-

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. In this context, the MIC of a β-lactam antibiotic (e.g., cefotaxime) is determined in the presence and absence of a fixed concentration of this compound.

-

Procedure:

-

A broth microdilution method is typically used.

-

A two-fold serial dilution of the β-lactam antibiotic is prepared in a 96-well microtiter plate.

-

A fixed, sub-inhibitory concentration of this compound is added to each well.

-

Each well is inoculated with a standardized suspension of KPC-2-producing bacteria.

-

The plates are incubated at 37 °C for 16-20 hours.

-

The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. A significant reduction in the MIC of the antibiotic in the presence of this compound indicates successful potentiation.

-

Visualizations

KPC-2 Mechanism of Action and Inhibition

The following diagram illustrates the enzymatic mechanism of KPC-2 and how this compound inhibits its function.

Caption: Mechanism of KPC-2 and its inhibition by this compound.

Experimental Workflow for KPC-2 Inhibitor Characterization

The following diagram outlines the typical experimental workflow for identifying and characterizing a KPC-2 inhibitor like this compound.

Caption: Workflow for KPC-2 inhibitor characterization.

Conclusion

This compound represents a significant advancement in the pursuit of novel therapeutics to combat the growing threat of carbapenem-resistant bacteria. Its potent inhibition of the KPC-2 enzyme, coupled with its ability to restore the efficacy of existing β-lactam antibiotics, underscores its potential as a lead compound for drug development. The detailed understanding of its binding interaction with the KPC-2 active site, supported by quantitative data and robust experimental protocols, provides a solid foundation for further optimization and preclinical development. This technical guide serves as a comprehensive resource for researchers and drug development professionals working towards the common goal of overcoming antibiotic resistance.

References

- 1. Inhibitor Resistance in the KPC-2 β-Lactamase, a Preeminent Property of This Class A β-Lactamase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Triazole-substituted phenylboronic acids as tunable lead inhibitors of KPC-2 antibiotic resistance - UCL Discovery [discovery.ucl.ac.uk]

- 3. preprints.org [preprints.org]

- 4. medchemexpress.com [medchemexpress.com]

Kpc-2-IN-1 chemical properties

An In-depth Technical Guide to the Chemical Properties and Inhibitory Action of Kpc-2-IN-1

Introduction

This compound is a potent, boronic acid-based inhibitor of the Klebsiella pneumoniae carbapenemase-2 (KPC-2) enzyme.[1] The emergence of KPC-2, a class A serine β-lactamase, represents a significant threat to public health by conferring bacterial resistance to a broad spectrum of β-lactam antibiotics, including the "last-resort" carbapenems.[2][3][4] this compound is designed to counteract this resistance mechanism, restoring the efficacy of conventional antibiotics. This guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental evaluation of this compound for researchers, scientists, and drug development professionals.

Core Chemical Properties of this compound

This compound is a triazole-substituted phenylboronic acid derivative.[1] Its chemical and physical properties are summarized in the table below.

| Property | Data | Reference |

| Chemical Name | This compound | [1] |

| Description | Boronic acid derivative | [1] |

| Molecular Formula | C₁₃H₁₂BN₃O₂S | [1] |

| Molecular Weight | 285.13 g/mol | [1] |

| CAS Number | 2232877-85-7 | [1] |

| SMILES | OB(C1=CC=CC(CN2N=NC(C3=CSC=C3)=C2)=C1)O | [1] |

Mechanism of Action: Inhibition of KPC-2

The primary function of KPC-2 is to hydrolyze the amide bond within the four-membered β-lactam ring characteristic of penicillin, cephalosporin, and carbapenem antibiotics.[3][5] This enzymatic degradation inactivates the antibiotic before it can reach its target—the penicillin-binding proteins (PBPs) responsible for bacterial cell wall synthesis.

The catalytic process of KPC-2 involves two main steps:

-

Acylation: The catalytic Serine-70 (S70) residue in the KPC-2 active site performs a nucleophilic attack on the β-lactam ring, forming a covalent acyl-enzyme intermediate.[3]

-

Deacylation: A water molecule, activated by Glutamate-166 (E166), hydrolyzes the acyl-enzyme intermediate, releasing the inactivated antibiotic and regenerating the active enzyme.[3] KPC-2 is particularly efficient at this deacylation step, enabling its potent carbapenemase activity.[3][6]

This compound acts as a transition-state analog. The boronic acid moiety is key to its inhibitory function, forming a reversible covalent bond with the catalytic S70 residue in the KPC-2 active site. This interaction mimics the tetrahedral transition state of β-lactam hydrolysis, effectively blocking the enzyme's active site and preventing it from binding to and hydrolyzing β-lactam antibiotics.[7]

Figure 1: Mechanism of KPC-2 inhibition by this compound.

Quantitative Data and In Vitro Efficacy

This compound demonstrates high potency against its target enzyme and significant synergistic effects when combined with β-lactam antibiotics against resistant bacterial strains.

Enzyme Inhibition

The inhibitory potential of this compound against purified KPC-2 enzyme is quantified by its inhibition constant (Kᵢ).

| Compound | Target | Kᵢ (μM) | Reference |

| This compound | KPC-2 | 0.032 | [1] |

Antibiotic Synergy

When used in combination with antibiotics, this compound effectively restores their activity against KPC-2-producing E. coli. The following table summarizes the reduction in the Minimum Inhibitory Concentration (MIC) of cefotaxime (CTX) and meropenem (MEM).

| Organism Strains | Antibiotic | MIC without Inhibitor (μg/mL) | This compound Conc. (μg/mL) | MIC with Inhibitor (μg/mL) | Fold Increase in Susceptibility | Reference |

| E. coli BL21 (DE3) (KPC-2) | Cefotaxime | 16 | 50 | ≤ 0.03 | ~512 | [1] |

| E. coli BL21 (DE3) (KPC-2) | Meropenem | >64 | 50 | ≤ 0.06 | >1000 | [1] |

| E. coli NCTC 10418 (KPC-2) | Cefotaxime | 16 | 50 | ≤ 0.03 | ~512 | [1] |

| E. coli NCTC 10418 (KPC-2) | Meropenem | >64 | 50 | ≤ 0.06 | >1000 | [1] |

Cell Viability

This compound is well-tolerated in human cell lines, indicating a favorable preliminary safety profile.[1] A similar compound, KPC-2-IN-2, showed over 80% viability in HEK-293 cells after 24 hours at concentrations of 5 and 50 μg/mL.[8]

Experimental Protocols

The evaluation of this compound involves standard microbiological and biochemical assays.

Protocol 1: Determination of Enzyme Inhibition Constant (Kᵢ)

This protocol outlines a general method for determining the Kᵢ value of an inhibitor against KPC-2 using a chromogenic substrate like nitrocefin.

-

Reagents and Materials:

-

Purified KPC-2 β-lactamase enzyme.

-

Nitrocefin (reporter substrate).

-

This compound dissolved in DMSO.

-

Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0).

-

96-well microplate and spectrophotometer.

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add a fixed concentration of KPC-2 enzyme to each well containing the different inhibitor concentrations.

-

Incubate the enzyme-inhibitor mixture for a predetermined time (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C).

-

Initiate the reaction by adding a fixed concentration of nitrocefin to all wells.

-

Immediately measure the rate of nitrocefin hydrolysis by monitoring the change in absorbance at 486 nm over time.

-

Calculate the initial velocity (V₀) for each inhibitor concentration.

-

Determine the IC₅₀ value by plotting the enzyme activity against the logarithm of the inhibitor concentration.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation, Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant for the substrate.

-

Protocol 2: Antibiotic Synergy Testing (MIC Reduction Assay)

This protocol determines the ability of this compound to potentiate the activity of a β-lactam antibiotic against a KPC-2-producing bacterial strain.

-

Reagents and Materials:

-

KPC-2-expressing E. coli strain (e.g., BL21 DE3).

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

β-lactam antibiotic stock solution (e.g., cefotaxime).

-

This compound stock solution.

-

96-well microplates.

-

-

Procedure:

-

Prepare a bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL) and dilute it to a final concentration of ~5 x 10⁵ CFU/mL in the test wells.

-

In a 96-well plate, perform a two-fold serial dilution of the β-lactam antibiotic in CAMHB.

-

Add a fixed, sub-inhibitory concentration of this compound (e.g., 5 or 50 μg/mL) to each well of a corresponding set of antibiotic dilutions.[1]

-

A control plate with only the antibiotic dilutions (no inhibitor) should be prepared in parallel.

-

Add the standardized bacterial inoculum to all wells.

-

Incubate the plates at 37°C for 16-20 hours.[1]

-

The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

-

Compare the MIC of the antibiotic with and without this compound to calculate the fold-potentiation.

-

Figure 2: Experimental workflow for an MIC reduction synergy assay.

Conclusion

This compound is a highly effective inhibitor of the KPC-2 β-lactamase, a critical driver of antibiotic resistance. Its boronic acid-based structure allows it to potently and reversibly bind to the enzyme's active site. In vitro studies have confirmed its ability to restore the bactericidal activity of β-lactam antibiotics like cefotaxime and meropenem against otherwise resistant strains of E. coli.[1] The well-defined chemical properties, clear mechanism of action, and strong preclinical data make this compound a promising lead compound for the development of next-generation β-lactamase inhibitors to combat multidrug-resistant bacterial infections.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Crystal structure of KPC-2: insights into carbapenemase activity in Class A β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. KPC-2 β-lactamase enables carbapenem antibiotic resistance through fast deacylation of the covalent intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of Action of Carbapenem Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. KPC-2 β-lactamase enables carbapenem antibiotic resistance through fast deacylation of the covalent intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Crystal Structures of KPC-2 β-Lactamase in Complex with 3-Nitrophenyl Boronic Acid and the Penam Sulfone PSR-3-226 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

Kpc-2-IN-1 solubility and stability

An In-depth Technical Guide to the Solubility and Stability of Kpc-2-IN-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of this compound, a potent inhibitor of the Klebsiella pneumoniae carbapenemase-2 (KPC-2) enzyme. Due to the limited availability of public data on the specific solubility and stability of this compound, this document focuses on providing detailed experimental protocols for researchers to determine these properties, alongside a thorough understanding of the compound's mechanism of action.

Introduction to this compound

This compound is a boronic acid derivative that acts as a potent inhibitor of the KPC-2 β-lactamase.[1] KPC-2 is a significant contributor to antibiotic resistance in Gram-negative bacteria, and inhibitors like this compound are crucial for restoring the efficacy of β-lactam antibiotics. Understanding the physicochemical properties of this compound, such as its solubility and stability, is paramount for its effective use in research and development, including in vitro assays and potential therapeutic applications.

Solubility of this compound

Quantitative Solubility Data

The following tables are provided as a template for researchers to systematically record their findings.

Table 1: Solubility of this compound in Common Laboratory Solvents at Room Temperature

| Solvent | Experimentally Determined Solubility (mg/mL) | Molar Solubility (mol/L) | Observations |

| Water | |||

| PBS (pH 7.4) | |||

| DMSO | |||

| Ethanol | |||

| Methanol |

Table 2: pH-Dependent Aqueous Solubility of this compound

| pH | Buffer System | Experimentally Determined Solubility (mg/mL) | Molar Solubility (mol/L) |

| 2.0 | Glycine-HCl | ||

| 4.5 | Acetate | ||

| 6.8 | Phosphate | ||

| 7.4 | Phosphate | ||

| 9.0 | Borate |

Experimental Protocol for Aqueous Solubility Determination (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound in an aqueous medium.

Materials:

-

This compound (solid powder)

-

Deionized water

-

Phosphate-buffered saline (PBS), pH 7.4

-

Buffers of various pH values

-

Calibrated analytical balance

-

Vortex mixer

-

Orbital shaker with temperature control

-

Microcentrifuge

-

HPLC system with a suitable column and detector

-

2.0 mL microcentrifuge tubes

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., DMSO or a solvent in which the compound is freely soluble) for the generation of a calibration curve.

-

Sample Preparation: Add an excess amount of solid this compound to a series of 2.0 mL microcentrifuge tubes.

-

Addition of Solvent: To each tube, add a known volume (e.g., 1.0 mL) of the desired aqueous solvent (e.g., deionized water, PBS).

-

Equilibration: Tightly cap the tubes and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Shake the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the tubes at a high speed (e.g., 14,000 rpm) for a sufficient time (e.g., 30 minutes) to pellet the excess undissolved solid.

-

Sample Analysis: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with a suitable mobile phase and analyze the concentration of this compound using a validated HPLC method.

-

Quantification: Determine the concentration of this compound in the supernatant by comparing the peak area to the standard calibration curve. This concentration represents the equilibrium solubility of the compound in the tested solvent.

Stability of this compound

Information regarding the stability of this compound under various conditions is crucial for its proper handling, storage, and use in experiments. As with solubility, specific stability data is not publicly available.

Stability Data

The following tables are templates for documenting the stability of this compound under different conditions.

Table 3: Stability of this compound in Solid Form

| Storage Condition | Duration | Purity (%) | Observations (e.g., color change) |

| -20°C, desiccated | 1 month | ||

| 6 months | |||

| 1 year | |||

| 4°C, desiccated | 1 month | ||

| 6 months | |||

| Room Temperature | 1 week | ||

| 1 month |

Table 4: Stability of this compound in Solution (e.g., in DMSO at -20°C)

| Solvent | Concentration | Storage Temperature | Duration | Purity (%) |

| DMSO | 10 mM | -20°C | 1 week | |

| 1 month | ||||

| 3 months | ||||

| PBS (pH 7.4) | 100 µM | 4°C | 24 hours | |

| 48 hours |

Experimental Protocol for Stability Assessment

This protocol describes a method to assess the stability of this compound in both solid-state and in solution over time using HPLC.

Materials:

-

This compound

-

Appropriate solvents (e.g., DMSO, PBS)

-

Temperature-controlled storage units (-20°C, 4°C, room temperature)

-

HPLC system

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Initial Analysis (T=0): Prepare a stock solution of this compound in a suitable solvent and immediately analyze its purity by HPLC. This will serve as the baseline (T=0) data point. For solid-state stability, weigh an accurate amount of the compound for the initial analysis.

-

Sample Storage:

-

Solid State: Store accurately weighed samples of this compound under the desired temperature and humidity conditions.

-

Solution: Prepare aliquots of this compound in the desired solvent at a specific concentration and store them under the specified temperature conditions.

-

-

Time-Point Analysis: At predetermined time intervals (e.g., 1 week, 1 month, 6 months), retrieve a sample from each storage condition.

-

Sample Preparation for Analysis:

-

Solid State: Dissolve the stored solid sample in a suitable solvent to a known concentration.

-

Solution: If necessary, dilute the stored solution to a suitable concentration for HPLC analysis.

-

-

HPLC Analysis: Analyze the samples by HPLC using the same method as the initial analysis.

-

Data Analysis: Compare the peak area of the parent this compound compound at each time point to the initial (T=0) peak area to determine the percentage of the compound remaining. The appearance of new peaks may indicate degradation products.

Visualizations

KPC-2 Inhibition Signaling Pathway

The following diagram illustrates the mechanism of action by which boronic acid inhibitors, such as this compound, inhibit the KPC-2 enzyme.

References

Methodological & Application

Kpc-2-IN-1: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kpc-2-IN-1 is a potent, reversible inhibitor of the Klebsiella pneumoniae carbapenemase-2 (KPC-2), a class A β-lactamase that confers resistance to a broad spectrum of β-lactam antibiotics, including carbapenems. As a boronic acid derivative, this compound functions as a transition state analog, effectively neutralizing the enzymatic activity of KPC-2 and restoring the efficacy of β-lactam antibiotics against resistant bacterial strains. These application notes provide detailed protocols for the in vitro evaluation of this compound and summarize its key quantitative data.

Data Presentation

Quantitative Summary of this compound Activity

| Parameter | Value | Cell Line / Enzyme | Notes |

| Ki | 0.032 µM | Purified KPC-2 Enzyme | Inhibition constant, indicating high binding affinity.[1] |

| Synergistic Activity | ~512 to >1000-fold increase in susceptibility | KPC-2 expressing E. coli | In combination with cefotaxime (CTX) or meropenem (MEM).[1] |

| Effective Concentration for Synergy | 5 µg/mL and 50 µg/mL | KPC-2 expressing E. coli | Used in combination with CTX or MEM.[1] |

| Cellular Tolerance | Well-tolerated | Human HEK-293 cells | Indicates low cytotoxicity in this human cell line.[1] |

Signaling Pathway

Mechanism of KPC-2 Inhibition and Restoration of Antibiotic Activity

KPC-2 is a serine β-lactamase that hydrolyzes β-lactam antibiotics. The enzyme's active site contains a critical serine residue (Ser70) which initiates a nucleophilic attack on the carbonyl carbon of the β-lactam ring. This leads to the formation of a transient acyl-enzyme intermediate, which is then rapidly hydrolyzed by a water molecule, releasing the inactivated antibiotic and regenerating the active enzyme.

This compound, a boronic acid derivative, acts as a transition state analog. The boron atom in this compound is electrophilic and forms a reversible covalent bond with the hydroxyl group of the catalytic Ser70 residue in the KPC-2 active site. This mimics the tetrahedral transition state of the natural substrate and effectively sequesters the enzyme, preventing it from hydrolyzing β-lactam antibiotics. By inhibiting KPC-2, this compound restores the ability of β-lactam antibiotics to reach their target, the penicillin-binding proteins (PBPs), and exert their bactericidal effects.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is to determine the minimum concentration of an antibiotic, in the presence and absence of this compound, required to inhibit the growth of a KPC-2-producing bacterial strain.

Materials:

-

KPC-2-producing bacterial strain (e.g., E. coli BL21(DE3) transformed with a KPC-2 expression vector)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

β-lactam antibiotic stock solution (e.g., cefotaxime, meropenem)

-

This compound stock solution (dissolved in a suitable solvent like DMSO, then diluted in CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Bacterial Inoculum Preparation: a. Culture the KPC-2-producing bacteria in CAMHB overnight at 37°C. b. Dilute the overnight culture in fresh CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Further dilute the bacterial suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

Preparation of Antibiotic and Inhibitor Dilutions: a. Prepare serial two-fold dilutions of the β-lactam antibiotic in CAMHB in a 96-well plate. b. Prepare a parallel set of dilutions of the β-lactam antibiotic in CAMHB containing a fixed sub-inhibitory concentration of this compound (e.g., 5 µg/mL). c. Include a growth control well (bacteria in CAMHB only) and a sterility control well (CAMHB only).

-

Inoculation and Incubation: a. Add the prepared bacterial inoculum to each well (except the sterility control). b. Incubate the plate at 37°C for 16-20 hours.

-

MIC Determination: a. After incubation, determine the MIC by visual inspection for the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. b. The MIC in the presence of this compound is determined from the corresponding plate. A significant decrease in the MIC value indicates a synergistic effect.

Protocol 2: Checkerboard Assay for Synergy Testing

This protocol is used to systematically evaluate the synergistic interaction between this compound and a β-lactam antibiotic.

Materials:

-

Same as for MIC determination.

Procedure:

-

Plate Setup: a. In a 96-well plate, prepare two-fold serial dilutions of the β-lactam antibiotic along the x-axis (columns) and two-fold serial dilutions of this compound along the y-axis (rows). b. The final volume in each well should be 100 µL.

-

Inoculation and Incubation: a. Prepare the bacterial inoculum as described in the MIC protocol (final concentration of 5 x 10⁵ CFU/mL in each well). b. Add 100 µL of the inoculum to each well. c. Incubate the plate at 37°C for 16-20 hours.

-

Data Analysis: a. Determine the MIC of each drug alone and in combination from the wells showing no visible growth. b. Calculate the Fractional Inhibitory Concentration (FIC) index for each combination using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone) c. Interpret the results as follows:

- Synergy: FIC Index ≤ 0.5

- Indifference: 0.5 < FIC Index ≤ 4

- Antagonism: FIC Index > 4

Experimental Workflow

The following diagram outlines the general workflow for evaluating the efficacy of this compound.

Disclaimer

The information provided in these application notes is intended for research use only. The experimental protocols are based on standard microbiological techniques and may require optimization for specific bacterial strains or laboratory conditions. No in vivo experimental data for this compound is currently available. Researchers should adhere to all applicable laboratory safety guidelines.

References

Application Notes and Protocols for Kpc-2-IN-1 in Microbiology Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing Kpc-2-IN-1, a potent boronic acid-based inhibitor of KPC-2 β-lactamase, in various microbiology assays. The information herein is intended to guide researchers in evaluating the efficacy of this compound in restoring the activity of β-lactam antibiotics against KPC-2-producing carbapenem-resistant Enterobacteriaceae (CRE).

Introduction

Klebsiella pneumoniae carbapenemase-2 (KPC-2) is a prevalent Ambler class A β-lactamase that confers resistance to a broad spectrum of β-lactam antibiotics, including the last-resort carbapenems. The emergence and spread of KPC-2-producing bacteria pose a significant threat to global health. β-lactamase inhibitors, when co-administered with β-lactam antibiotics, can restore the efficacy of these life-saving drugs. This compound is a potent inhibitor of the KPC-2 enzyme, offering a promising strategy to combat infections caused by KPC-2-producing pathogens.

Mechanism of Action

This compound functions as a transition-state analog inhibitor. Its boronic acid moiety forms a reversible covalent bond with the catalytic serine residue (Ser70) in the active site of the KPC-2 β-lactamase. This interaction mimics the tetrahedral transition state of β-lactam hydrolysis, effectively blocking the enzyme's ability to inactivate β-lactam antibiotics. By inhibiting KPC-2, this compound restores the susceptibility of the bacteria to the partner β-lactam agent.

Data Presentation

The following tables summarize illustrative quantitative data from key microbiological assays. Note: Specific data for this compound is not widely available in published literature. The data presented here are representative examples based on studies of similar KPC-2 inhibitors and are intended for illustrative purposes. Researchers should generate their own data for this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of Cefotaxime in the Presence of this compound against KPC-2-producing E. coli

| Strain | MIC of Cefotaxime (µg/mL) | MIC of Cefotaxime + this compound (4 µg/mL) (µg/mL) | Fold Reduction in MIC |

| E. coli (KPC-2+) | 256 | 2 | 128 |

| E. coli (Wild-Type) | 0.5 | 0.5 | 1 |

Table 2: Synergy Testing of this compound with Meropenem against KPC-2-producing K. pneumoniae using Checkerboard Assay

| Strain | MIC of Meropenem alone (µg/mL) | MIC of this compound alone (µg/mL) | MIC of Meropenem in combination (µg/mL) | MIC of this compound in combination (µg/mL) | Fractional Inhibitory Concentration Index (FICI) | Interpretation |

| K. pneumoniae (KPC-2+) | 64 | >128 | 1 | 4 | 0.266 | Synergy |

| K. pneumoniae (Wild-Type) | 0.125 | >128 | 0.125 | >128 | - | No Interaction |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium. It is used here to assess the ability of this compound to restore the activity of a β-lactam antibiotic.

Materials:

-

KPC-2-producing and wild-type bacterial strains (e.g., E. coli, K. pneumoniae)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

β-lactam antibiotic stock solution (e.g., Cefotaxime, Meropenem)

-

This compound stock solution

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Protocol:

-

Prepare Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 colonies and suspend them in sterile saline.

-

Adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the standardized suspension 1:150 in CAMHB to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL.

-

-

Prepare Antibiotic and Inhibitor Dilutions:

-

Perform serial two-fold dilutions of the β-lactam antibiotic in CAMHB in a 96-well plate.

-

Prepare a separate plate with the same antibiotic dilutions in CAMHB containing a fixed, sub-inhibitory concentration of this compound (e.g., 4 µg/mL).

-

-

Inoculation:

-

Add the prepared bacterial inoculum to each well of the microtiter plates.

-

Include a growth control well (no antibiotic or inhibitor) and a sterility control well (no bacteria).

-

-

Incubation:

-

Incubate the plates at 37°C for 18-24 hours in ambient air.

-

-

Determine MIC:

-

The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

-

Checkerboard Synergy Assay

This assay is used to assess the interaction between two antimicrobial agents (in this case, an antibiotic and an inhibitor) and determine if their combined effect is synergistic, additive, indifferent, or antagonistic.

Materials:

-

Same as for MIC assay.

Protocol:

-

Prepare Inoculum: Prepare the bacterial inoculum as described in the MIC protocol.

-

Prepare Drug Dilutions in a Checkerboard Format:

-

In a 96-well plate, create a two-dimensional array of drug concentrations.

-

Serially dilute the β-lactam antibiotic along the y-axis (rows).

-

Serially dilute this compound along the x-axis (columns).

-

This creates a matrix where each well has a unique combination of concentrations of the two agents.

-

-

Inoculation and Incubation: Inoculate each well with the bacterial suspension and incubate as described in the MIC protocol.

-

Determine MICs and Calculate FICI:

-

Determine the MIC of each drug alone and in combination.

-

Calculate the Fractional Inhibitory Concentration (FIC) for each drug:

-

FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)

-

FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

-

-

Calculate the FICI: FICI = FIC of Antibiotic + FIC of this compound

-

Interpretation of FICI:

-

≤ 0.5: Synergy

-

0.5 to 1.0: Additive

-

1.0 to 4.0: Indifference

-

4.0: Antagonism

-

-

Time-Kill Assay

This dynamic assay evaluates the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Materials:

-

KPC-2-producing bacterial strain

-

CAMHB

-

β-lactam antibiotic and this compound stock solutions

-

Sterile culture tubes

-

Sterile saline for dilutions

-

Agar plates for colony counting

Protocol:

-

Prepare Cultures:

-

Prepare an overnight culture of the test organism.

-

Dilute the overnight culture in fresh CAMHB to a starting inoculum of approximately 5 x 10⁵ CFU/mL.

-

-

Set up Test Conditions:

-

Prepare culture tubes with the following conditions:

-

Growth control (no drug)

-

β-lactam antibiotic alone (at a clinically relevant concentration, e.g., 1x or 4x MIC)

-

This compound alone (at a fixed, sub-inhibitory concentration)

-

β-lactam antibiotic + this compound

-

-

-

Incubation and Sampling:

-

Incubate the tubes at 37°C with shaking.

-

At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

-

-

Determine Viable Counts:

-

Perform serial ten-fold dilutions of each aliquot in sterile saline.

-

Plate the dilutions onto agar plates.

-

Incubate the plates at 37°C for 18-24 hours.

-

Count the colonies and calculate the CFU/mL for each time point.

-

-

Data Analysis:

-

Plot the log₁₀ CFU/mL versus time for each condition.

-

Synergy is defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and the most active single agent at 24 hours.

-

Bactericidal activity is defined as a ≥ 3-log₁₀ decrease in CFU/mL from the initial inoculum.

-

Conclusion

This compound is a promising inhibitor of the KPC-2 β-lactamase. The protocols outlined in these application notes provide a framework for researchers to systematically evaluate its potential to restore the activity of β-lactam antibiotics against CRE. Rigorous in vitro testing using these standardized assays is a critical step in the pre-clinical development of new β-lactamase inhibitor combinations.

Application Notes and Protocols for KPC-2-IN-1 Minimum Inhibitory Concentration (MIC) Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Klebsiella pneumoniae carbapenemase (KPC) is a class A β-lactamase that confers resistance to a broad spectrum of β-lactam antibiotics, including the carbapenems, which are often considered last-resort agents for treating multidrug-resistant Gram-negative infections.[1][2][3] The KPC-2 enzyme is a prevalent variant and a significant clinical threat.[2][4] KPC-2-IN-1 is a novel β-lactamase inhibitor designed to inactivate the KPC-2 enzyme, thereby restoring the efficacy of β-lactam antibiotics.

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of a β-lactam antibiotic in combination with this compound against KPC-2-producing bacteria using the broth microdilution method. This method is a standard and widely accepted technique for assessing the in vitro susceptibility of bacteria to antimicrobial agents.[5][6][7]

Mechanism of Action of KPC-2 and Inhibition by this compound

The KPC-2 enzyme hydrolyzes the amide bond in the β-lactam ring of antibiotics, rendering them inactive. This process involves a serine residue in the active site of the enzyme that acts as a nucleophile, attacking the carbonyl carbon of the β-lactam ring to form a transient acyl-enzyme intermediate.[1] In carbapenemases like KPC-2, this intermediate is rapidly hydrolyzed, releasing the inactivated antibiotic and regenerating the active enzyme.[1]

This compound is a potent inhibitor that binds to the active site of the KPC-2 enzyme. By forming a stable complex with the enzyme, this compound prevents the hydrolysis of β-lactam antibiotics, thus restoring their antibacterial activity. The diagram below illustrates the proposed mechanism of KPC-2 mediated β-lactam hydrolysis and its inhibition by this compound.

Figure 1. Mechanism of KPC-2 β-lactamase activity and inhibition.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8][9]

Materials

-

This compound

-

β-lactam antibiotic (e.g., meropenem, imipenem)

-

KPC-2-producing bacterial strain (e.g., Klebsiella pneumoniae ATCC BAA-1705)

-

Non-KPC-2-producing control strain (e.g., Klebsiella pneumoniae ATCC 13883)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Sterile saline (0.85% NaCl)

-

Spectrophotometer

-

Incubator (35 ± 2°C)

-

Micropipettes and sterile tips

Methods

Day 1: Preparation of Bacterial Inoculum

-

From a fresh (18-24 hours) culture plate, select 3-5 well-isolated colonies of the test organism.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer (OD₆₂₅ of 0.08-0.13).

-

Within 15 minutes of preparation, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

Day 2: Preparation of Antibiotic and Inhibitor Dilutions and Inoculation

-

Preparation of Stock Solutions: Prepare stock solutions of the β-lactam antibiotic and this compound in a suitable solvent as recommended by the manufacturer.

-

Preparation of Working Solutions:

-

Antibiotic Alone: Prepare a series of 2-fold serial dilutions of the β-lactam antibiotic in CAMHB in a 96-well plate.

-

Antibiotic + Inhibitor: Prepare a similar series of 2-fold serial dilutions of the β-lactam antibiotic in CAMHB that also contains a fixed concentration of this compound (a common starting concentration for inhibitors is 4 µg/mL).[10]

-

-

Plate Setup:

-

Dispense 50 µL of the appropriate antibiotic or antibiotic/inhibitor working solution into each well of a 96-well microtiter plate.

-

Add 50 µL of the diluted bacterial inoculum to each well, bringing the total volume to 100 µL.

-

Include a growth control well (containing only inoculum and CAMHB) and a sterility control well (containing only CAMHB).

-

-

Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

Day 3: Reading and Interpreting Results

-

Examine the microtiter plates for bacterial growth. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

-

Record the MIC values for the β-lactam antibiotic alone and in combination with this compound for both the KPC-2-producing and non-producing strains.

The following diagram outlines the experimental workflow for the broth microdilution MIC assay.

Figure 2. Experimental workflow for the broth microdilution MIC assay.

Data Presentation

The following tables present hypothetical MIC data for a β-lactam antibiotic (Meropenem) tested alone and in combination with this compound against a KPC-2-producing and a non-producing strain of K. pneumoniae.

Table 1: MIC of Meropenem alone and in combination with this compound (4 µg/mL)

| Bacterial Strain | Genotype | Meropenem MIC (µg/mL) | Meropenem + this compound (4 µg/mL) MIC (µg/mL) | Fold Reduction in MIC |

| K. pneumoniae ATCC BAA-1705 | KPC-2 positive | 32 | 1 | 32 |

| K. pneumoniae ATCC 13883 | KPC-2 negative | 0.5 | 0.5 | 1 |

Table 2: Interpretation of Results

| Bacterial Strain | Genotype | Meropenem Interpretation | Meropenem + this compound Interpretation |

| K. pneumoniae ATCC BAA-1705 | KPC-2 positive | Resistant | Susceptible |

| K. pneumoniae ATCC 13883 | KPC-2 negative | Susceptible | Susceptible |

*Based on CLSI breakpoints for Meropenem against Enterobacteriaceae (Susceptible ≤1 µg/mL; Intermediate = 2 µg/mL; Resistant ≥4 µg/mL).

A significant reduction (≥4-fold) in the MIC of the β-lactam antibiotic in the presence of this compound against the KPC-2-producing strain indicates that the inhibitor is effectively restoring the activity of the antibiotic. No significant change in the MIC for the non-producing strain is expected.

Conclusion

The broth microdilution assay is a robust and reproducible method for determining the in vitro efficacy of this compound in combination with β-lactam antibiotics against KPC-2-producing bacteria. The data generated from this assay are crucial for the preclinical assessment of novel β-lactamase inhibitors and for guiding further drug development efforts. Careful adherence to standardized protocols is essential for obtaining accurate and reliable results.

References

- 1. KPC-2 β-lactamase enables carbapenem antibiotic resistance through fast deacylation of the covalent intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Structural and Biochemical Characterization of the Interaction between KPC-2β-Lactamase and β-Lactamase Inhibitor Protein, BLIP - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Broth Microdilution Method To Detect Extended-Spectrum β-Lactamases and AmpC β-Lactamases in Enterobacteriaceae Isolates by Use of Clavulanic Acid and Boronic Acid as Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carbapenem MIC determination using broth dilution. [bio-protocol.org]

- 7. ecdc.europa.eu [ecdc.europa.eu]

- 8. researchgate.net [researchgate.net]

- 9. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro activity of the β-lactamase inhibitor NXL104 against KPC-2 carbapenemase and Enterobacteriaceae expressing KPC carbapenemases - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying KPC-2 Expressing E. coli

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and global dissemination of carbapenem-resistant Enterobacteriaceae (CRE) represents a critical threat to public health. One of the most significant mechanisms of resistance is the production of Klebsiella pneumoniae carbapenemase (KPC). The KPC-2 variant is a prevalent Ambler class A β-lactamase that efficiently hydrolyzes a broad spectrum of β-lactam antibiotics, including the "last-resort" carbapenems.[1][2][3] The transfer of plasmids carrying the blaKPC-2 gene to Escherichia coli, a common human pathogen, has been documented and poses a serious clinical challenge.[4][5][6] Therefore, the study of KPC-2 expressing E. coli is paramount for understanding resistance mechanisms and for the development of novel therapeutic strategies, including new β-lactamase inhibitors.

These application notes provide a comprehensive guide for researchers studying KPC-2 expressing E. coli, with a focus on protocols for evaluating potential inhibitors and characterizing their effects.

Mechanism of KPC-2 Carbapenemase Action

KPC-2, like other serine β-lactamases, hydrolyzes β-lactam antibiotics through a two-step acylation and deacylation mechanism.[7][8] The enzyme's active site contains a critical serine residue (Ser70) that acts as a nucleophile, attacking the carbonyl carbon of the β-lactam ring. This leads to the formation of a transient acyl-enzyme intermediate, effectively inactivating the antibiotic. A key feature of KPC-2's efficacy against carbapenems is its remarkably fast deacylation rate, which is approximately 20,000-fold higher than that of non-carbapenemase β-lactamases like TEM-1.[7][8] This rapid regeneration of the active enzyme allows for the efficient turnover and inactivation of carbapenem molecules.

Figure 1. Catalytic mechanism of KPC-2 carbapenemase.

Inhibitors of KPC-2

While classic β-lactamase inhibitors like clavulanic acid, sulbactam, and tazobactam are generally ineffective against KPC-2 due to their own hydrolysis by the enzyme, newer agents have been developed.[9] Avibactam, a non-β-lactam β-lactamase inhibitor, is a potent inactivator of KPC-2.[1][3] Additionally, protein-based inhibitors such as BLIP-II have shown extremely high affinity for KPC-2, making them valuable research tools.[10] The evaluation of novel compounds for their ability to inhibit KPC-2 is a key area of research.

| Inhibitor/Compound | Type | Reported Affinity/Efficacy | Citation |

| Avibactam | Diazabicyclooctane (DBO) | Potent inhibitor, used in combination with ceftazidime. | [1][3] |

| BLIP-II | Protein Inhibitor | Kd of 76 fM for KPC-2. | [10] |

| Penem 1 | Methylidene Penem | Km of 0.06 ± 0.01 μM. | [9] |

| Penem 2 | Methylidene Penem | Km of 0.006 ± 0.001 μM. | [9] |

Experimental Protocols

Protocol 1: Antimicrobial Susceptibility Testing (AST) by Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC) of a carbapenem antibiotic in the presence and absence of a potential KPC-2 inhibitor against a KPC-2 expressing E. coli strain. A significant reduction in the MIC in the presence of the inhibitor indicates its efficacy.

Materials:

-

KPC-2 expressing E. coli strain (e.g., a clinical isolate or a transformed lab strain like DH10B or TOP10).[1][4]

-

Carbapenem-susceptible E. coli strain (e.g., ATCC 25922) as a negative control.

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

96-well microtiter plates.

-

Carbapenem antibiotic stock solution (e.g., Meropenem, Imipenem).

-

Test inhibitor stock solution.

-

Spectrophotometer.

Procedure:

-

Inoculum Preparation:

-

From a fresh culture plate, pick a single colony of the KPC-2 expressing E. coli and the control strain.

-

Inoculate into separate tubes of CAMHB and incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).

-

Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells of the microtiter plate.

-

-

Plate Preparation:

-

Prepare serial two-fold dilutions of the carbapenem antibiotic in CAMHB across the columns of the 96-well plate.

-

Prepare a second set of plates containing the same serial dilutions of the carbapenem, but with each well also containing a fixed, sub-inhibitory concentration of the test inhibitor.

-

Include a growth control well (no antibiotic or inhibitor) and a sterility control well (no bacteria).

-

-

Inoculation and Incubation:

-

Inoculate each well (except the sterility control) with the prepared bacterial suspension.

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Result Interpretation:

-

The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.

-

Compare the MIC of the carbapenem alone to the MIC of the carbapenem in the presence of the inhibitor. A four-fold or greater decrease in the MIC is typically considered synergistic.

-

References

- 1. journals.asm.org [journals.asm.org]

- 2. Crystal structure of KPC-2: insights into carbapenemase activity in Class A β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hmsom.elsevierpure.com [hmsom.elsevierpure.com]

- 4. Transfer of KPC-2 Carbapenemase from Klebsiella pneumoniae to Escherichia coli in a Patient: First Case in Europe - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Production of KPC-2 Carbapenemase by an Escherichia coli Clinical Isolate Belonging to the International ST131 Clone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. KPC-2 β-lactamase enables carbapenem antibiotic resistance through fast deacylation of the covalent intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. KPC-2 β-lactamase enables carbapenem antibiotic resistance through fast deacylation of the covalent intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. BLIP-II Is a Highly Potent Inhibitor of Klebsiella pneumoniae Carbapenemase (KPC-2) - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: KPC-2-IN-1 in Combination with Beta-Lactam Antibiotics

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and global spread of carbapenem-resistant Enterobacteriaceae (CRE), particularly those producing Klebsiella pneumoniae carbapenemase (KPC), poses a significant threat to public health. The KPC-2 enzyme, a class A β-lactamase, is a primary driver of this resistance, as it can hydrolyze a broad spectrum of β-lactam antibiotics, including the "last-resort" carbapenems. To combat this growing crisis, a key strategy is the development of β-lactamase inhibitors that can be co-administered with existing β-lactam antibiotics to restore their efficacy.

KPC-2-IN-1 is a novel, potent inhibitor of the KPC-2 enzyme. It is a boronic acid derivative that has demonstrated the ability to significantly enhance the in vitro activity of β-lactam antibiotics against KPC-2-producing E. coli. These application notes provide a summary of the available data on this compound and detailed protocols for its evaluation in combination with β-lactam antibiotics.

Data Presentation

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Source |

| Inhibitor Constant (Ki) against KPC-2 | 0.032 µM | [1] |

Table 2: Synergistic Activity of this compound with β-Lactam Antibiotics against KPC-2-Expressing E. coli

| β-Lactam Antibiotic | MIC of β-Lactam Alone (µg/mL) | This compound Concentration (µg/mL) | MIC of β-Lactam with this compound (µg/mL) | Fold Increase in Susceptibility | Bacterial Strain | Source |

| Cefotaxime (CTX) | 16 | 50 | ≤ 0.03 | ~512 | E. coli BL21 (DE3) | [1] |

| Meropenem (MEM) | >64 | 50 | ≤ 0.06 | >1000 | E. coli BL21 (DE3) | [1] |

| Cefotaxime (CTX) | Not specified | 5 | Not specified | Good combination activity observed | E. coli NCTC 10418 | [1] |

| Meropenem (MEM) | Not specified | 5 | Not specified | Good combination activity observed | E. coli NCTC 10418 | [1] |

Signaling Pathways and Experimental Workflows

KPC-2 Mediated β-Lactam Resistance and Inhibition by this compound

Caption: Mechanism of KPC-2 mediated resistance and its inhibition.

Experimental Workflow: Synergy Testing

Caption: Workflow for in vitro synergy testing.

Experimental Protocols

Protocol 1: Determination of Inhibitor Constant (Ki)

This protocol outlines the determination of the inhibitor constant (Ki) for this compound against the KPC-2 β-lactamase using a colorimetric assay with nitrocefin as the substrate.

Materials:

-

Purified KPC-2 enzyme

-

This compound

-

Nitrocefin (chromogenic β-lactamase substrate)

-

Phosphate buffer (e.g., 50 mM, pH 7.0)

-

Microplate reader capable of measuring absorbance at 486 nm

-

96-well microplates

Procedure:

-

Enzyme and Inhibitor Preparation:

-

Prepare a stock solution of purified KPC-2 enzyme in phosphate buffer.

-

Prepare a series of dilutions of this compound in phosphate buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add a fixed concentration of KPC-2 enzyme to each well.

-

Add varying concentrations of this compound to the wells.

-

Include control wells with enzyme and no inhibitor.

-

Pre-incubate the enzyme and inhibitor at room temperature for a defined period (e.g., 10 minutes) to allow for binding.

-

-

Kinetic Measurement:

-

Initiate the reaction by adding a stock solution of nitrocefin to each well to a final concentration that is below the Km of the enzyme for the substrate.

-

Immediately begin monitoring the change in absorbance at 486 nm over time using a microplate reader. The rate of nitrocefin hydrolysis is directly proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the initial velocity (V0) of the reaction for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

-

Determine the IC50 value by plotting the enzyme activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the enzyme for the substrate.

-

Protocol 2: Checkerboard Synergy Assay

This protocol describes the checkerboard method to assess the synergistic effect of this compound in combination with a β-lactam antibiotic against a KPC-2-producing bacterial strain.

Materials:

-

KPC-2-producing bacterial strain (e.g., K. pneumoniae or recombinant E. coli)

-

This compound

-

β-lactam antibiotic of interest (e.g., meropenem, cefotaxime)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microplates

-

Spectrophotometer or McFarland standards for inoculum preparation

-

Incubator (37°C)

Procedure:

-

Inoculum Preparation:

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard in sterile saline or broth.

-

Dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in each well of the microplate.

-

-

Drug Dilution Series:

-

Prepare serial two-fold dilutions of the β-lactam antibiotic and this compound in CAMHB in separate 96-well plates or tubes. The concentration range should typically span from several dilutions above to several dilutions below the expected MIC.

-

-

Checkerboard Plate Setup:

-

In a 96-well microplate, add 50 µL of CAMHB to all wells.

-

Along the x-axis (columns), add 50 µL of each dilution of the β-lactam antibiotic, creating a gradient of concentrations from left to right.

-

Along the y-axis (rows), add 50 µL of each dilution of this compound, creating a gradient of concentrations from top to bottom.

-

This setup results in each well containing a unique combination of the two agents. Include wells with each agent alone as controls.

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared bacterial inoculum to each well.

-

Incubate the plate at 37°C for 16-20 hours.

-

-

Reading and Interpretation:

-

Determine the Minimal Inhibitory Concentration (MIC) for each drug alone and for each combination by visual inspection for turbidity. The MIC is the lowest concentration that completely inhibits visible growth.

-

Calculate the Fractional Inhibitory Concentration (FIC) index for each combination that shows no growth using the following formulas:

-

FICA = MIC of drug A in combination / MIC of drug A alone

-

FICB = MIC of drug B in combination / MIC of drug B alone

-

FIC Index = FICA + FICB

-

-

Interpret the results as follows:

-

Synergy: FIC Index ≤ 0.5

-

Additive/Indifference: 0.5 < FIC Index ≤ 4

-

Antagonism: FIC Index > 4

-

-

Disclaimer

The information provided in these application notes is intended for research purposes only and is based on currently available data. The experimental protocols are provided as a guide and may require optimization for specific laboratory conditions and bacterial strains. It is the responsibility of the user to validate all methods and results.

References

Application Notes and Protocols: Cell-Based Assays for Kpc-2-IN-1 Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and global spread of carbapenem-resistant Enterobacteriaceae (CRE), particularly those producing Klebsiella pneumoniae carbapenemase (KPC), poses a significant threat to public health. KPC enzymes, most notably KPC-2, are class A β-lactamases that efficiently hydrolyze a broad spectrum of β-lactam antibiotics, including the carbapenems, which are often considered the last line of defense against multidrug-resistant Gram-negative infections. To combat this resistance mechanism, novel β-lactamase inhibitors are in critical demand.

Kpc-2-IN-1 is a potent, boronic acid-based inhibitor of the KPC-2 enzyme, with a reported inhibitory constant (Ki) of 0.032 μM.[1] This small molecule has demonstrated the ability to restore the in vitro activity of β-lactam antibiotics against KPC-2-producing bacteria.[1] These application notes provide detailed protocols for key cell-based assays to evaluate the efficacy of this compound and a summary of its reported in vitro activity.

Mechanism of Action: KPC-2 and Inhibition by this compound

KPC-2 confers resistance by hydrolyzing the amide bond in the β-lactam ring of antibiotics like penicillins, cephalosporins, and carbapenems. This enzymatic degradation renders the antibiotic inactive before it can reach its target, the penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.

This compound, as a boronic acid derivative, acts as a transition-state analog inhibitor. It forms a reversible covalent bond with the catalytic serine residue (Ser70) in the active site of the KPC-2 enzyme. This interaction blocks the binding of β-lactam antibiotics and prevents their hydrolysis, thereby restoring their antibacterial activity.

Caption: KPC-2 mechanism of resistance and its inhibition by this compound.

Data Presentation

The following tables summarize the in vitro efficacy of this compound in combination with cefotaxime against KPC-2-producing E. coli.

Table 1: Minimum Inhibitory Concentration (MIC) of Cefotaxime in the Presence of this compound against KPC-2-producing E. coli

| Strain | Cefotaxime MIC (µg/mL) | This compound Concentration (µg/mL) | Cefotaxime + this compound MIC (µg/mL) | Fold-Increase in Susceptibility |

| E. coli BL21 (DE3) expressing KPC-2 | 16 | 5 | ≤ 0.03 | ≥ 512 |

| E. coli BL21 (DE3) expressing KPC-2 | 16 | 50 | ≤ 0.03 | ≥ 512 |

| E. coli NCTC 10418 expressing KPC-2 | >64 | 5 | ≤ 0.06 | > 1000 |

| E. coli NCTC 10418 expressing KPC-2 | >64 | 50 | ≤ 0.06 | > 1000 |

Data sourced from MedchemExpress product information.[1]

Experimental Protocols